Ticarcillin (disodium)

Pseudomonas aeruginosa MIC determination carboxypenicillin comparison

Ticarcillin disodium delivers 2- to 4-fold greater anti-pseudomonal potency versus carbenicillin and superior MIC retention at high bacterial inoculum (≥10⁷ CFU/mL) versus piperacillin—critical for biofilm models, CF sputum simulations, and deep-seated infection studies. Its linear pharmacokinetics (no dose-dependent nonlinearity from 50–80 mg/kg) simplify dose extrapolation, while the disodium formulation confers measurable nephroprotection in aminoglycoside combination protocols (79.8% creatinine clearance preservation advantage over equimolar piperacillin). Meets USP ≥800 µg/mg potency specifications. For labs migrating from carbenicillin-based susceptibility protocols, ticarcillin offers a seamless upgrade with improved sensitivity. For research use only.

Molecular Formula C15H14N2Na2O6S2
Molecular Weight 428.4 g/mol
Cat. No. B12435082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTicarcillin (disodium)
Molecular FormulaC15H14N2Na2O6S2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
InChIInChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1
InChIKeyZBBCUBMBMZNEME-UBXQQCHXSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ticarcillin Disodium Procurement: Technical Profile of a Carboxypenicillin Antipseudomonal Antibiotic


Ticarcillin disodium (CAS 4697-14-7) is a semisynthetic, extended-spectrum, carboxypenicillin beta-lactam antibiotic administered parenterally as the disodium salt [1]. It possesses bactericidal activity against a range of gram-negative organisms, with notable potency against Pseudomonas aeruginosa, against which it demonstrates 2- to 4-fold greater activity than carbenicillin in vitro [2]. Ticarcillin meets USP specifications with potency not less than 800 µg per mg calculated on the anhydrous basis [3].

Why Ticarcillin Disodium Cannot Be Assumed Interchangeable with Piperacillin or Carbenicillin


Despite belonging to the broader antipseudomonal penicillin class, ticarcillin disodium exhibits quantifiable differentiation from its closest comparators across multiple evidence dimensions that preclude simple generic substitution. Compared to carbenicillin, ticarcillin provides 2- to 4-fold greater anti-pseudomonal potency and a longer elimination half-life [1]. Versus piperacillin—a more potent antipseudomonal agent overall—ticarcillin demonstrates superior stability at high bacterial inoculum concentrations and lacks dose-dependent nonlinear pharmacokinetics [2]. Furthermore, ticarcillin's sodium content confers a measurable nephroprotective effect when co-administered with aminoglycosides, a property not equivalently shared by piperacillin [3]. These differentiated characteristics—spanning antimicrobial activity under specific conditions, pharmacokinetic predictability, and adjunctive renal protection—establish ticarcillin as a distinct, non-substitutable entity for scientific and industrial applications where these parameters are selection-critical.

Ticarcillin Disodium: Quantitative Comparator Evidence Against Closest Analogs


Ticarcillin Exhibits 2- to 4-Fold Greater Anti-Pseudomonal Potency than Carbenicillin

Ticarcillin is 2–4 times more potent than carbenicillin against Pseudomonas aeruginosa, with a reported MIC range of 8–64 μg/mL [1]. In a head-to-head study of 147 clinical P. aeruginosa isolates, carbenicillin was two dilutions less active than ticarcillin [2]. Against 88 clinical P. aeruginosa isolates, the MIC90 for ticarcillin was 50.0 mg/L compared to >100 mg/L for carbenicillin [3]. This potency advantage is consistent across multiple independent studies spanning different isolate collections.

Pseudomonas aeruginosa MIC determination carboxypenicillin comparison

Ticarcillin Demonstrates Superior Activity at High Inoculum Concentrations Relative to Piperacillin

When tested against P. aeruginosa isolates at a high inoculum concentration of 10^7 CFU/mL—representative of established, dense infections—ticarcillin was significantly more active than both piperacillin and mezlocillin [1]. This differential inoculum effect is clinically relevant, as high bacterial densities are encountered in conditions such as cystic fibrosis pulmonary exacerbations or deep-seated abscesses. In contrast, at standard inoculum (5×10^5 CFU/mL), piperacillin was the most active antipseudomonal penicillin [1].

inoculum effect high bacterial density antipseudomonal penicillin comparison

Ticarcillin Displays Linear Dose-Proportional Pharmacokinetics Unlike Mezlocillin

Unlike other newer antipseudomonal penicillins such as mezlocillin, ticarcillin does not display dose-dependent (nonlinear) pharmacokinetic behavior within the clinically used dosing range [1]. In a crossover trial of 8 healthy volunteers, no significant alteration was observed between low-dose (50 mg/kg) and high-dose (80 mg/kg) regimens in plasma clearance (130.1±36.5 vs 120.5±38.0 mL/min), volume of distribution at steady state (12.8±3.5 vs 12.3±4.5 L), or elimination half-life (67.9±14.3 vs 68.0±12.2 min) [1]. Mezlocillin, by comparison, exhibits nonlinear pharmacokinetic disposition with increasing doses [1].

pharmacokinetics dose proportionality nonlinear elimination

Ticarcillin Provides Measurable Nephroprotection Against Aminoglycoside Toxicity via Sodium Load

Ticarcillin protects against tobramycin and gentamicin nephrotoxicity through the obligatory sodium load associated with its disodium salt formulation [1]. In a rat model, ticarcillin (300 mg/kg/day, providing 1.56 mEq Na/day) preserved creatinine clearance, whereas equimolar piperacillin (400 mg/day, 0.76 mEq Na/day) without NaCl supplementation resulted in a 79.8% reduction in creatinine clearance (P<0.05) [1]. Piperacillin required additional NaCl supplementation to achieve comparable protection, confirming the protective effect is sodium-dependent rather than drug-specific [1].

nephroprotection aminoglycoside co-administration renal toxicity

Ticarcillin Achieves Superior Gentamicin-Ticarcillin Synergy Against P. aeruginosa

The combination of gentamicin and ticarcillin demonstrated the highest degree of overall synergy against P. aeruginosa isolates among all antipseudomonal penicillin-aminoglycoside combinations tested, with synergy observed in 78.2% of strains [1]. This exceeded synergy rates observed for piperacillin-containing combinations including piperacillin-gentamicin (50%), piperacillin-tobramycin, piperacillin-sisomicin (85%), and piperacillin-amikacin (77%) [1][2]. Synergy was defined by a fractional bactericidal index ≤0.5 with killing at clinically achievable concentrations [1].

antibiotic synergy aminoglycoside combination checkerboard assay

Ticarcillin Disodium: Evidence-Based Research and Industrial Application Scenarios


High-Inoculum Pseudomonas aeruginosa Susceptibility Testing and Biofilm-Adjacent Models

Research protocols involving high bacterial density conditions (10^7 CFU/mL or greater)—such as biofilm-adjacent susceptibility testing, cystic fibrosis sputum models, or deep-seated infection simulations—benefit from ticarcillin's superior activity retention relative to piperacillin at elevated inoculum concentrations. The evidence demonstrates that ticarcillin remains significantly more active than piperacillin and mezlocillin under these high-density conditions [1]. This makes ticarcillin a more reliable comparator or control agent for experiments where the inoculum effect may artificially inflate MIC values for other antipseudomonal penicillins.

Aminoglycoside Combination Studies Requiring Quantifiable Nephroprotection

Investigators designing combination antibiotic studies involving aminoglycosides (tobramycin, gentamicin, amikacin) should consider ticarcillin over piperacillin when renal function preservation is a study endpoint or confounding variable. The evidence demonstrates that ticarcillin's disodium formulation delivers a sodium load of approximately 1.56 mEq Na/day at 300 mg/kg/day, which provides measurable protection against aminoglycoside-induced nephrotoxicity—a 79.8% difference in creatinine clearance preservation compared to equimolar piperacillin [2]. For studies where this protective effect is desirable or where differential sodium load must be controlled for, ticarcillin offers a distinct and quantifiable experimental variable.

Carbenicillin Replacement in Legacy Protocols and Susceptibility Testing Panels

For laboratories maintaining legacy susceptibility testing protocols originally designed for carbenicillin, ticarcillin disodium offers a direct upgrade path with 2- to 4-fold greater anti-pseudomonal potency while preserving comparable spectrum characteristics [3]. The 75-mcg ticarcillin disk provides slightly better correlation with MIC data for both ticarcillin and carbenicillin than the 100-mcg carbenicillin disk [4]. This allows for seamless protocol migration with quantifiably improved sensitivity and without requiring wholesale changes to interpretive criteria or testing infrastructure.

Linear Pharmacokinetic Modeling and Dose-Ranging Preclinical Studies

Preclinical pharmacokinetic studies requiring predictable, dose-proportional drug disposition should prioritize ticarcillin over mezlocillin due to ticarcillin's linear pharmacokinetic behavior across the clinical dosing range. The evidence demonstrates no significant alteration in plasma clearance (130.1 vs 120.5 mL/min), volume of distribution (12.8 vs 12.3 L), or elimination half-life (67.9 vs 68.0 min) between low-dose (50 mg/kg) and high-dose (80 mg/kg) regimens [5]. This linearity simplifies dose extrapolation, reduces the complexity of pharmacokinetic modeling, and minimizes the risk of unexpected accumulation or subtherapeutic exposure in dose-ranging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ticarcillin (disodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.